Val-Ala
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXSKHRSXRCFC-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@H](C(C)C)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27493-61-4 | |
| Record name | Valylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Characterization and Biophysical Analysis of Valyl Alanine Systems
Spectroscopic Probes for Molecular Conformation
Spectroscopic methods are instrumental in elucidating the three-dimensional structure and conformational flexibility of peptides like Val-Ala. By probing different aspects of the molecule's interaction with electromagnetic radiation, a comprehensive picture of its structural landscape can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. By measuring the chemical shifts of atomic nuclei and the scalar couplings between them, detailed information about the torsional angles of the peptide backbone and side chains can be obtained. cas.czspectroscopyonline.comcas.cz
The conformational preferences of dipeptides are influenced by the interplay of steric and electronic effects. The vicinal coupling constant, ³J(HNHα), which relates to the dihedral angle φ (phi), is particularly informative. nih.govmiamioh.edu According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the coupled protons. nih.govmiamioh.edu For dipeptides, measured ³J(HNHα) values are an average over the populated conformations in solution. Studies on a range of dipeptides have shown that values around 5.1-5.8 Hz are indicative of a polyproline II (PII) conformation, while values in the range of 8.5–9.6 Hz suggest an extended β-strand conformation. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Valyl-Alanine in Aqueous Solution. Note: These are estimated values based on typical chemical shifts of Valine and Alanine (B10760859) residues in peptides. Actual values can vary with experimental conditions such as pH and temperature. kpwulab.comrsc.orgchemistrysteps.compdx.edu
| Atom | Residue | Type | Chemical Shift (ppm) |
| Hα | Val | Proton (¹H) | ~ 4.15 |
| Hβ | Val | Proton (¹H) | ~ 2.20 |
| Hγ | Val | Proton (¹H) | ~ 0.95, 1.05 |
| Hα | Ala | Proton (¹H) | ~ 4.30 |
| Hβ | Ala | Proton (¹H) | ~ 1.48 |
| Cα | Val | Carbon (¹³C) | ~ 61.2 |
| Cβ | Val | Carbon (¹³C) | ~ 31.5 |
| Cγ | Val | Carbon (¹³C) | ~ 19.0, 19.9 |
| C' | Val | Carbon (¹³C) | ~ 175.1 |
| Cα | Ala | Carbon (¹³C) | ~ 53.3 |
| Cβ | Ala | Carbon (¹³C) | ~ 18.3 |
| C' | Ala | Carbon (¹³C) | ~ 177.5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure, conformation, and hydrogen bonding environment. nih.govresearchgate.net For peptides, the amide bands (Amide I, II, and III) are particularly diagnostic of secondary structure.
The Amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is found between 1600 and 1700 cm⁻¹. The Amide II band, arising from a coupling of the N-H in-plane bending and C-N stretching modes, appears between 1500 and 1600 cm⁻¹. The Amide III band is a more complex vibration involving C-N stretching and N-H bending and is observed between 1200 and 1350 cm⁻¹. spectroscopyonline.com
Detailed IR spectroscopic studies of L-valyl-L-alanine in a KBr matrix have enabled the assignment of its principal vibrational bands. nih.govresearchgate.net Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.coms-a-s.orgwikipedia.orgunits.it
Table 2: Key Vibrational Bands of Valyl-Alanine from IR and Raman Spectroscopy. Data compiled from IR studies of L-Valyl-L-alanine and general Raman assignments for peptide components. nih.govresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3100-3000 | ν(N-H) | N-H stretching of the amino group. |
| ~2970 | νas(CH₃) | Asymmetric stretching of methyl groups. |
| ~2880 | νs(CH₃) | Symmetric stretching of methyl groups. |
| ~1670 | Amide I | C=O stretching of the peptide bond. |
| ~1595 | δas(NH₃⁺) | Asymmetric bending of the protonated amino group. |
| ~1530 | Amide II | N-H bending and C-N stretching. |
| ~1460 | δ(CH₃) | Bending of methyl groups. |
| ~1410 | νs(COO⁻) | Symmetric stretching of the carboxylate group. |
| ~1310 | Amide III | C-N stretching and N-H bending. |
| ~850 | ν(C-C) | Skeletal C-C stretching. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. sepscience.com In the far-UV region (190-250 nm), the CD spectrum of a peptide is dominated by the absorption of the peptide bond and is highly sensitive to the secondary structure. uci.edunih.govnih.govresearchgate.net
Different secondary structures exhibit characteristic CD spectra:
α-helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. uci.edu
β-sheets are characterized by a negative band around 217 nm and a positive band near 195 nm. uci.edu
Random coil or disordered structures generally display a strong negative band below 200 nm. uci.edu
For a small dipeptide like this compound, which is unlikely to form stable α-helices or β-sheets on its own in aqueous solution, the CD spectrum is expected to be dominated by features indicative of disordered or polyproline II (PII)-like conformations. The solvent environment can significantly influence the conformational equilibrium of peptides. wikipedia.orguci.edu For instance, in helix-inducing solvents like trifluoroethanol, short peptides may show an increased propensity to adopt helical turns, which would be reflected in the CD spectrum. wikipedia.org The molar ellipticity is a standard unit for reporting CD data, normalized for concentration. sepscience.comnih.gov
Table 3: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures. These are general values; the exact positions and magnitudes of the bands for this compound would depend on solvent and temperature. uci.edunih.gov
| Secondary Structure | Positive Maximum (nm) | Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | - | <200 |
Mass Spectrometry (MS) for Molecular Identity and Purity Assessment
Mass spectrometry is an essential analytical tool for verifying the molecular weight and assessing the purity of synthetic peptides. creative-proteomics.com Soft ionization techniques are employed to bring the peptide molecules into the gas phase as ions without significant fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is widely used for the analysis of peptides and proteins. rsc.org In positive ion mode, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase. For a small peptide like this compound, the most common ion observed is the protonated molecule, [M+H]⁺. youtube.com
The presence of alkali metal salts in the sample or mobile phase can lead to the formation of adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. nih.govnih.govnih.gov The presence of these adducts can complicate the spectrum but also provides additional confirmation of the molecular weight. ESI-MS is highly sensitive and can be coupled with liquid chromatography (LC-MS) to assess the purity of a peptide sample by separating it from any impurities before mass analysis. cas.cznih.gov
Table 4: Calculated m/z Values for Expected Ions of Valyl-Alanine in ESI-MS. Calculated based on a monoisotopic mass of 188.1161 Da for C₈H₁₆N₂O₃.
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecule | 189.1234 |
| [M+Na]⁺ | Sodium Adduct | 211.1053 |
| [M+K]⁺ | Potassium Adduct | 227.0793 |
| [2M+H]⁺ | Protonated Dimer | 377.2396 |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique well-suited for peptide analysis. units.itresearchgate.net In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. researchgate.net
For small peptides like this compound, MALDI-TOF typically produces singly charged ions, predominantly the protonated molecule [M+H]⁺. youtube.com The time-of-flight analyzer separates ions based on their mass-to-charge ratio, offering high mass accuracy. researchgate.net This technique is valued for its speed, sensitivity, and tolerance to salts and buffers, making it a robust method for confirming the molecular identity of peptides. researchgate.net
Table 5: Molecular Identity Confirmation of Valyl-Alanine by MALDI-TOF MS.
| Parameter | Value |
| Chemical Formula | C₈H₁₆N₂O₃ |
| Theoretical Monoisotopic Mass (M) | 188.1161 Da |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 189.1234 |
Self-Assembly and Supramolecular Architectures of Valyl-Alanine
The dipeptide this compound, like many short peptides, can spontaneously self-assemble into ordered, higher-level supramolecular structures. This process is driven by non-covalent interactions such as hydrogen bonding and hydrophobic effects. The resulting architectures are of significant interest for the development of novel biomaterials.
The morphology of the structures formed by this compound is highly sensitive to the external chemical and physical conditions, particularly the solvent environment. acs.org A change in the solvent can serve as a simple yet powerful strategy to control the final structure, providing an alternative to the chemical modification of the peptide itself. nih.gov Research has shown that this compound dipeptide molecules can generate unique self-assembly-based morphologies in direct response to the solvent medium used. acs.org For example, studies have demonstrated that adjusting the solvent composition, such as by adding pyridine and 2-propanol, can guide the assembly of this compound into distinct structures ranging from plates to wires. researchgate.net This highlights the critical role of solvent-solute interactions in directing the self-assembly pathway and determining the final supramolecular architecture. nih.govresearchgate.net
Table 2: Solvent Influence on this compound Morphology
| Dipeptide | Solvent/Additive Conditions | Observed Morphology |
|---|---|---|
| This compound | Addition of pyridine and 2-propanol | Plates, Wires researchgate.net |
The self-assembly of this compound can lead to the formation of well-defined nanostructures. One notable structural class is the porous dipeptide crystal. researchgate.net L-Valyl-L-alanine, for instance, crystallizes in a hexagonal space group where the hydrophobic side chains of the dipeptides aggregate to form large columns. researchgate.net These columns are organized around conspicuous empty central channels, creating a porous material. researchgate.net The structure is stabilized by a three-dimensional hydrogen-bonding network. researchgate.net
While specific studies on this compound fibril formation are detailed, the broader context of peptide self-assembly indicates that the formation of fibrillar structures is a common outcome for short peptides. nih.govrsc.org These assemblies, often with amyloid-like characteristics, are driven by intermolecular interactions that lead to the formation of extended β-sheet structures. stfc.ac.uk The propensity of peptides to form such nanostructures, including fibrils, ribbons, and tubes, is a foundational aspect of their use in nanotechnology. acs.orgbohrium.com
The specific sequence of amino acids in a dipeptide, even when composed of the same residues, has a profound impact on its self-assembly behavior and the resulting morphology. acs.orgnih.gov Studies directly comparing this compound with its positional isomer, Alanine-Valine (Ala-Val), have revealed distinct differences in their final assembled structures under identical environmental conditions. acs.org
This marked difference originates from variations in the crystal packing and the higher-order self-assembly patterns adopted by the isomeric peptides. nih.gov The reversal of the amino acid sequence alters the steric and electronic properties of the molecule's termini and side-chain presentation, which in turn modifies the intermolecular interactions that govern the assembly process. acs.orgnih.gov This demonstrates that even a subtle change, such as inverting the sequence of two simple amino acids, can lead to significantly different supramolecular architectures, a key principle in the rational design of peptide-based nanomaterials. acs.org
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Valyl-Alanine | This compound, H-Val-Ala-OH |
| Alanine-Valine | Ala-Val |
| Acetonitrile | MeCN, ACN |
| Trifluoroacetic Acid | TFA |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's reagent, FDAA |
| Pyridine | |
| 2-propanol | Isopropanol |
Enzymatic Interactions and Biocatalytic Mechanisms Involving Valyl Alanine
Valyl-Alanine as a Substrate for Proteolytic Enzymes
Valyl-alanine can serve as a substrate for various proteolytic enzymes, which cleave the peptide bond between the valine and alanine (B10760859) residues. This cleavage is a fundamental process in protein turnover and can be exploited in biotechnological and therapeutic applications.
Cathepsin-Mediated Cleavage Mechanisms
Cathepsins, a class of lysosomal proteases, are particularly relevant to the cleavage of Val-Ala sequences. Studies on antibody-drug conjugates (ADCs) utilizing this compound linkers have shown that cathepsin B is a key enzyme responsible for cleaving the amide bond between the alanine residue and subsequent components of the linker, such as a p-aminobenzylcarbamate (PABC) group nih.govresearchgate.netadcreview.com. This cleavage event is often the rate-limiting step in releasing an active drug payload within target cells, particularly in the lysosomal compartment after internalization of the ADC nih.govresearchgate.netadcreview.com. While cathepsin B is widely recognized for this activity, other cathepsins, including cathepsin S, L, and F, have also been implicated in the cleavage of dipeptide sequences like this compound preprints.orgnih.gov. The efficiency of cathepsin B in cleaving dipeptide linkers is influenced by the amino acid residues at specific positions (P1 and P2) relative to the cleavage site, with hydrophobic residues like Val and Ala at the P2 position enabling cleavage by cathepsin B while contributing to plasma stability cam.ac.uku-tokyo.ac.jp.
Kinetics and Specificity of Enzyme-Valyl-Alanine Interactions
The kinetics and specificity of enzyme-Valyl-Alanine interactions are crucial for understanding the efficiency and selectivity of enzymatic cleavage. While specific kinetic parameters (like Km and Vmax) for the direct cleavage of free this compound by various proteases were not extensively detailed in the provided information, the context of this compound as a linker in ADCs offers insights into these interactions. This compound-based linkers are designed to be stable in systemic circulation but rapidly cleaved by lysosomal proteases, such as cathepsin B, within target cells iris-biotech.de. Comparative studies with other dipeptide linkers, such as Val-Cit (Valyl-citrulline), have shown differences in cleavage rates by isolated enzymes like cathepsin B iris-biotech.de. For instance, in one study, a this compound linker was cleaved by isolated cathepsin B at approximately half the rate of a Val-Cit linker iris-biotech.de. The specificity of these enzymes towards this compound is influenced by the surrounding chemical context, particularly when this compound is part of a larger linker structure conjugated to a payload cam.ac.uk. The design of the linker and the nature of the attached payload and spacer units (like PABC) can impact how effectively the enzyme accesses and cleaves the this compound sequence preprints.orgnih.govcam.ac.uk.
Role in Enzyme Activity Assays and Inhibitor Screening Platforms
Valyl-alanine, particularly in modified forms, is utilized in enzyme activity assays and inhibitor screening platforms. Valylalanine p-nitroanilide (VAPNA) is a synthetic chromogenic substrate used to study enzymes, especially proteases like leukocyte elastase and other serine proteases ontosight.ai. Upon enzymatic cleavage of the peptide bond in VAPNA, the p-nitroanilide group is released, producing a yellow color that can be measured spectrophotometrically, allowing for the quantitative assessment of enzyme activity ontosight.ai. This type of assay is valuable for studying enzyme kinetics, characterizing enzyme activity, and screening for potential enzyme inhibitors ontosight.ainih.govresearchgate.net. While VAPNA specifically incorporates this compound, the principle extends to other peptide-p-nitroanilide substrates used in similar enzymatic assays ontosight.ai. The design of these substrates, including the peptide sequence, dictates the specificity towards particular enzymes, making this compound-based substrates useful tools for studying enzymes that recognize this dipeptide sequence ontosight.ai.
Design and Cleavage of Valyl-Alanine-Based Linkers in Bioconjugates
Valyl-alanine dipeptides are frequently incorporated into cleavable linkers, particularly in the design of bioconjugates such as antibody-drug conjugates (ADCs) nih.govresearchgate.netadcreview.comiris-biotech.deacs.org. These linkers serve to connect a targeting molecule (like an antibody) to a therapeutic payload, ensuring the payload is released specifically at the target site, often within cancer cells iris-biotech.de. The this compound sequence is chosen for its susceptibility to cleavage by lysosomal proteases after the bioconjugate is internalized by the target cell iris-biotech.de.
Chemical Stability and Enzymatic Release Profiles
A critical aspect of this compound-based linkers is their balance between chemical stability in systemic circulation and efficient enzymatic release at the target site iris-biotech.de. Ideally, these linkers should remain intact in the bloodstream to minimize off-target toxicity caused by premature payload release iris-biotech.deacs.org. Upon internalization into target cells, the acidic environment of the lysosomes and the presence of specific proteases, predominantly cathepsin B, trigger the cleavage of the this compound bond nih.govresearchgate.netadcreview.comiris-biotech.de. This enzymatic cleavage leads to the release of the active payload nih.govresearchgate.netadcreview.com. Compared to other dipeptide linkers like Val-Cit, this compound has shown comparable stability in human plasma while still being effectively cleaved by lysosomal proteolytic enzymes iris-biotech.de. Some studies suggest that this compound linkers may exhibit better hydrophilicity compared to Val-Cit, which can be advantageous in preventing aggregation of the bioconjugate, especially with hydrophobic payloads iris-biotech.deacrobiosystems.com.
Biological Roles and Molecular Recognition in Vitro and Mechanistic Research
Valyl-Alanine as an Endogenous Metabolite in Biological Systems
Valyl-Alanine is recognized as an endogenous metabolite nih.govmedchemexpress.com. It is formed as a product of the incomplete breakdown of proteins through digestion or catabolism hmdb.ca. While many dipeptides are short-lived intermediates, some can have physiological or cell-signaling effects hmdb.ca. Valylalanine has been detected in human feces hmdb.cahmdb.ca.
In Vitro Studies of Cellular Interactions and Transport Mechanisms
In vitro studies provide insights into how Val-Ala interacts with cells and the mechanisms by which it might be transported. Dipeptides can be transported into cells via specific transport systems, influencing the availability and metabolism of amino acids ontosight.ai. Research on related peptidyl derivatives, such as L-valyl ester of acyclovir (B1169) (L-Val-ACV), has utilized in vitro models like Caco-2/hPEPT1 cells, which overexpress a human intestinal peptide transporter (hPEPT1), to characterize cellular uptake mechanisms nih.gov. These studies have shown that such peptidyl derivatives can significantly increase cellular uptake of parent drugs via peptide transport mechanisms and are rapidly hydrolyzed intracellularly nih.gov. Small dipeptides have been shown to strongly inhibit the cellular uptake of L-Val-ACV, indicating the involvement of peptide transporters in their apical membrane transport nih.gov. The human intestinal peptide transporter hPEPT1 is primarily responsible for this transport nih.gov. The SLC1A5 transporter, also known as ASCT2, is a neutral amino acid transporter that catalyzes the inward transport of several amino acids, including valine and alanine (B10760859) frontiersin.orgfrontiersin.org. This transporter is Na+-dependent and functions as an antiporter for neutral amino acids frontiersin.org.
Peptide-Protein Interaction Research
Understanding the interactions between peptides like this compound and proteins is crucial for elucidating their biological functions. These interactions can range from specific binding events to influences on protein structure and stability.
Binding Studies with Specific Protein Targets
Studies investigating peptide-protein interactions often employ techniques to identify binding partners and characterize the nature of these associations lifetein.com. While direct binding studies of this compound with specific protein targets were not extensively detailed in the search results, research on peptide-protein interactions in general, particularly involving peptides containing valine and alanine, provides relevant context. For instance, studies on the peptide-binding specificity of molecular chaperones like Binding immunoglobulin protein (BiP) have shown that peptides enriched in aliphatic amino acids, including valine and alanine, can bind to its binding site lifetein.com. Alanine scanning mutagenesis is a technique used to probe the energetic contributions of individual side chains to protein binding by selectively removing side chains and measuring the change in binding free energy psu.edu. This method has revealed that specific residues, termed "hot spots," can contribute significantly to the binding energy at protein interfaces psu.edu.
Influence on Protein Conformation and Stability
Peptides can influence the conformation and stability of proteins through direct interaction. The constituent amino acids of this compound, valine and alanine, play different structural roles in soluble and membrane proteins frontiersin.org. Alanine is common in alpha-helical conformations in soluble and extramembrane regions of membrane proteins frontiersin.org. Valine, being more hydrophobic than alanine, is generally more buried within protein structures frontiersin.org. Studies on protein helix stability have examined the effects of substituting alanine and valine at various positions in alpha helices, suggesting that tertiary interactions can buffer the destabilizing effects of valine mutations nih.gov. Ab initio conformational analysis of dipeptides like Ac-Valine-Alanine-NHMe has been performed to characterize the folding of short peptides, indicating that valine can sterically dominate the conformations of alanine within the dipeptide researchgate.net.
Peptide-Lipid Interactions and Membrane Modulation Studies
The interaction of peptides with lipid membranes is a significant area of research, as these interactions are involved in numerous biological processes mdpi.com. This compound's hydrophobic nature, stemming from its valine and alanine residues, suggests it may interact with lipid environments ontosight.ai. Studies on the interaction of peptides with model lipid membranes, such as phospholipid bilayers, utilize techniques like FTIR-ATR spectroscopy, thermal shape fluctuation analysis, and impedance measurements to understand peptide-membrane interactions and their effects on membrane properties mdpi.commdpi.com. Molecular dynamics simulations are also employed to visualize these interactions at a molecular level mdpi.combiorxiv.org. Research on other peptides has shown that interactions with lipid head groups and penetration into the hydrophobic core of bilayers can occur, leading to membrane perturbation mdpi.com. Alanine scanning can be used to define membrane protein-lipid interaction sites biorxiv.org.
Modulation of Biological Pathways at a Molecular Level
While specific details on this compound's direct modulation of biological pathways at a molecular level were not extensively provided, the roles of its constituent amino acids and the general functions of dipeptides offer insights. Dipeptides can influence amino acid availability and metabolism, which in turn can impact various biological pathways ontosight.ai. Alanine, for example, is involved in sugar and acid metabolism and the alanine-glucose cycle, which helps maintain blood sugar balance drugbank.com. Valine is a branched-chain amino acid that can be used as an energy source for muscle cells drugbank.com. Research at the molecular level often involves investigating the interactions of molecules with key components of biological pathways, such as enzymes or transporters ehu.es. The transport of amino acids and dipeptides by specific carriers like ASCT2 (SLC1A5) and SLC6A14 (ATB0,+) can influence nutrient availability and subsequent metabolic processes frontiersin.orgfrontiersin.orgresearchgate.net.
Theoretical and Computational Investigations of Valyl Alanine
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are widely used to explore the conformational space of peptides and proteins by simulating their motion over time. For dipeptides like Val-Ala, MD simulations can reveal the dynamic interplay between different low-energy conformers and the transitions between them. Studies on related systems, such as valine dipeptide or valine substituted polyalanine, demonstrate the application of MD in characterizing conformational probability distributions and the influence of amino acid side chains on peptide folding and stability nih.govresearchgate.net. Classical molecular dynamics simulations have been performed on valine-substituted poly alanine (B10760859) to understand the role of valine in helix formation and stabilization researchgate.net. These simulations can provide insights into how the bulky side chain of valine and the smaller side chain of alanine influence the flexibility and preferred conformations of the this compound dipeptide in various environments, including explicit solvent models nih.gov. The conformational probability distribution of a valine residue in a valine dipeptide has been calculated by molecular dynamics simulations of explicitly hydrated systems nih.gov.
Quantum Chemical Calculations (e.g., Ab Initio, DFT, Semi-Empirical Methods)
Quantum chemical methods, including ab initio, Density Functional Theory (DFT), and semi-empirical approaches, are essential for investigating the electronic structure, reactivity, and detailed interaction patterns of molecules like this compound at a high level of theory nih.govresearchgate.netwikipedia.org. These methods can provide accurate information about molecular geometries, energies, and charge distributions.
Ab initio molecular orbital calculations, often of the self-consistent reaction field type using models like the Onsager dipole-sphere model, have been undertaken for structure determinations and spectral predictions of dipeptide zwitterions isolated in a KBr matrix, including valyl-alanine researchgate.net. These calculations can identify various stable conformers and their relative stabilities researchgate.net. DFT calculations are also extensively used to study the electronic structure and molecular descriptors of amino acids and dipeptides in different states, including zwitterionic and neutral forms in various oxidation states nih.govacs.org. Semi-empirical methods, while employing approximations and empirical parameters, offer a computationally less expensive alternative for larger systems or initial explorations of the potential energy surface nih.govwikipedia.org.
Prediction of Electronic Structure and Reactivity
Quantum chemical calculations allow for the prediction of key electronic properties of this compound, such as molecular orbitals (e.g., HOMO and LUMO energies), charge distributions, and electrostatic potential maps ajol.info. These properties are fundamental to understanding the molecule's reactivity and how it might interact with other molecules. By analyzing the electronic structure, potential sites for nucleophilic or electrophilic attack can be identified, providing insights into possible reaction pathways. Studies on other dipeptides, such as Val-Trp, have used DFT calculations to reveal differences in electronic structure between different conformations and how folding affects the dipole moment ajol.info.
Analysis of Hydrogen Bonding and Non-Covalent Interactions
Hydrogen bonding and other non-covalent interactions, such as van der Waals forces and electrostatic interactions, play a critical role in determining the conformation and self-assembly behavior of peptides. Quantum chemical calculations are invaluable for analyzing these interactions in detail. They can identify the presence and strength of intramolecular and intermolecular hydrogen bonds, as well as characterize other non-covalent forces biorxiv.orgmdpi.com. For this compound, these calculations can elucidate the hydrogen bonding patterns within a single molecule (e.g., backbone-backbone or backbone-side chain interactions) and between multiple this compound molecules, which is crucial for understanding its aggregation and self-assembly properties researchgate.netresearchgate.net. The three-dimensional hydrogen-bond pattern in crystalline L-Valyl-L-alanine has been noted as unique among dipeptide structures researchgate.net. Studies on amino acids and dipeptides have utilized DFT to investigate hydrogen bonding interactions with water molecules acs.orgacs.org.
Computational Modeling of Self-Assembly Processes
Computational modeling, particularly using techniques like molecular dynamics simulations, is employed to study the self-assembly of peptides into various supramolecular structures. For this compound, understanding its self-assembly is important for potential applications in materials science and nanotechnology. Studies on the self-assembly of modified amino acids and dipeptides, including those containing valine and alanine, have utilized coarse-grained and atomistic molecular dynamics simulations to investigate the influence of factors like solvent composition and concentration on the resulting morphologies rsc.orgcyi.ac.cyacs.org. These simulations can capture the aggregation behavior of dipeptides and the formation of ordered structures driven by non-covalent interactions, such as hydrophobic interactions between side chains and π-π stacking of protecting groups if present rsc.orgmdpi.com. The self-assembly propensity of dipeptides in a specific solvent is expected to be determined by the potential of mean force, which measures the strength of attraction or repulsion between two dipeptides acs.org.
Structure-Activity Relationship (SAR) Studies through Computational Means
Computational methods play a significant role in Structure-Activity Relationship (SAR) studies by correlating molecular structure with biological or functional activity nih.govresearchgate.net. While direct SAR studies specifically on this compound as a bioactive molecule might be limited in the provided search results, the principles of computational SAR are applicable. By calculating molecular descriptors and properties using quantum chemistry or other computational methods, and correlating these with observed activities (if experimental data were available), computational SAR can help identify the structural features of this compound that are important for a particular function nih.govacs.orgnih.gov. This approach is widely used in peptide design and optimization acs.orgcanterbury.ac.nz.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily using quantum chemical methods, can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and detailed analysis. These properties include infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Terahertz (THz) spectra researchgate.netresearchgate.netnih.govillinois.eduacs.org.
For example, ab initio and DFT calculations have been used to determine the vibrational spectra of dipeptide zwitterions, allowing for the assignment of experimental IR bands to specific molecular vibrations and the identification of different conformers researchgate.net. Computational studies have also investigated the THz absorption spectra of amino acids and polypeptides, highlighting the contribution of intermolecular vibrations in the solid state researchgate.netnih.gov. Furthermore, ab initio calculations have been employed to predict NMR chemical shifts, which are sensitive to the local electronic environment and conformation of the molecule illinois.edu. These predicted spectroscopic properties serve as valuable fingerprints for identifying and characterizing this compound in different environments and states.
Applications in Advanced Materials Science and Research Tools
Development of Valyl-Alanine-Derived Biomaterials
The dipeptide Val-Ala, alone or as part of larger peptide sequences, is utilized in the creation of biomaterials with tailored properties for research applications.
Self-Assembled Hydrogels and Nanofibers for Research Purposes
This compound and sequences containing this compound have been investigated for their ability to self-assemble into ordered nanostructures, such as hydrogels and nanofibers. Self-assembled peptide-based hydrogels are of significant interest for biomedical applications due to their low immunogenicity, biocompatibility, low toxicity, high water content, and stability in physiological conditions. mdpi.com Low molecular weight gelators (LMWGs) consisting of amino acids and short peptides, including dipeptides like this compound, are highly suitable for biological applications owing to their facile synthesis and scalability, as well as their biocompatibility and biodegradability. mdpi.com
Studies have explored the self-assembly of this compound and its isomer, Ala-Val, demonstrating that varying the solvent medium can lead to the generation of unique self-assembly based morphologies. researchgate.net This morphological versatility highlights the potential to tune the structural properties of this compound assemblies for specific research needs. While the design rules for nanotube formation from dipeptides are still being elucidated, this compound has been noted for its ability to form supramolecular nanotubes with hydrophobic inner walls. rsc.org These self-assembled peptide nanostructures, including nanofibers, are being explored for diverse applications. rsc.orgacs.org
Scaffold Engineering for Cell Culture and Tissue Models
Valyl-Alanine, often as part of longer functional sequences, is incorporated into scaffolds designed for 3D cell culture and the creation of tissue models. Three-dimensional cell culture models are crucial for providing a more physiologically relevant microenvironment compared to traditional 2D cultures, which often lack realistic cell-cell and cell-extracellular matrix (ECM) interactions. nih.govmdpi.com
Peptide-based scaffolds, including those incorporating this compound or related sequences, can mimic the ECM and provide mechanical support, allow nutrient and oxygen perfusion, and transfer biochemical signals that influence cell behavior such as attachment, growth, differentiation, proliferation, and migration. frontiersin.org For instance, the Ile-Lys-Val-Ala-Val (IKVAV) sequence, which contains the this compound motif and is derived from laminin, is a well-known example used to functionalize biomaterials and enhance cell adhesion and neural differentiation. mdpi.comfrontiersin.orgresearchgate.netpnas.orgcambridge.orgscispace.commdpi.com The incorporation of such sequences into scaffolds can promote cell growth and induce cellular production of ECM, leading to more realistic tissue models. nih.gov These scaffolds are valuable tools for studying cell behavior in a 3D environment, assessing electroporation efficacy, and developing more reliable 3D tumor tissue models. nih.gov
Valyl-Alanine as a Component in Diagnostic Reagents and Probes
Valyl-Alanine can be found as a component in peptide sequences used in diagnostic reagents and probes, particularly in the context of studying enzyme activity. For example, the sequence Tyr-Val-Ala-Asp (YVAD) is recognized as a preferred binding sequence for caspase-1, an enzyme involved in inflammatory processes. bio-rad-antibodies.com Reagents containing the YVAD sequence, often labeled with fluorescent dyes like FAM and linked to reactive groups like fluoromethyl ketone (FMK), are used as activity-based probes (ABPs) to detect active caspase-1 in cells. bio-rad-antibodies.com These probes covalently bind to the active enzyme, allowing for its detection and quantification, which is valuable in research aimed at understanding enzymatic mechanisms and diagnosing conditions involving caspase activation. bio-rad-antibodies.com
Furthermore, this compound containing peptides can be utilized in protease assays to study enzyme activity and kinetics. netascientific.com The unique structure of such peptides can enhance their stability and solubility, making them suitable for in vitro studies. netascientific.com
Innovative Applications in Peptide Chemistry Methodologies
Valyl-Alanine plays a role in the development and application of innovative methodologies in peptide chemistry, particularly in the synthesis of more complex peptides and in bioconjugation strategies. As a dipeptide building block, this compound can be incorporated into longer peptide sequences using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). rsc.orggoogle.com
Q & A
Q. Methodology :
- Incubate ADCs with recombinant cathepsin B in buffers mimicking lysosomal (pH 4.5) and plasma (pH 7.4) environments.
- Quantify payload release via LC-MS/MS.
- Key Finding : this compound cleavage in lysosomal conditions is 50% slower than Val-Cit but compensates with superior plasma stability, reducing off-target toxicity .
Advanced: How to resolve contradictions in reported cleavage rates of this compound across studies?
Discrepancies arise from variations in:
Enzyme concentration : Higher cathepsin B levels accelerate cleavage.
Payload hydrophobicity : Lipophilic payloads (e.g., PBD dimers) enhance this compound performance due to reduced linker-payload interactions .
- Resolution Strategy : Standardize assays using defined enzyme-to-substrate ratios and control for payload chemistry .
Basic: What role does this compound play in oligonucleotide-drug conjugates?
This compound(NB) enables traceless payload release via cathepsin B cleavage. Its modular synthesis allows automated coupling to oligonucleotides (e.g., sgRNA or aptamers) using DNA synthesizers (Fig. 1b ). Applications include targeted delivery of microtubule disruptors (e.g., combretastatin A4) .
Advanced: What methodologies ensure this compound linker stability during plasma exposure?
Stability Assay : Incubate ADCs in human plasma at 37°C for 72 hours.
Analytical Tools : Use SEC-HPLC to quantify intact ADCs and LC-MS to detect free payload.
Advanced: How does this compound’s hydrophobicity impact drug loading in ADCs?
Lower hydrophobicity reduces solvent-accessible surface area (SASA) , minimizing antibody aggregation. Computational modeling (e.g., molecular dynamics simulations) can predict linker behavior. Empirical validation via DAR optimization experiments confirms this compound’s superiority for lipophilic payloads like PBD dimers .
Basic: Which enzymes are involved in this compound linker cleavage, and how are they validated?
Primary Enzyme : Cathepsin B.
Validation Steps :
Knock out cathepsin B in cell lines and measure reduced cytotoxicity.
Use fluorogenic substrates (e.g., Z-Val-Ala-Arg-AMC) to confirm enzymatic activity .
Advanced: What analytical techniques characterize this compound linker integrity and conjugation efficiency?
| Technique | Application | Reference |
|---|---|---|
| NMR Spectroscopy | Sequence-specific dipeptide validation | |
| RP-HPLC | Purity and hydrophobicity profiling | |
| MALDI-TOF MS | Conjugate mass verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
